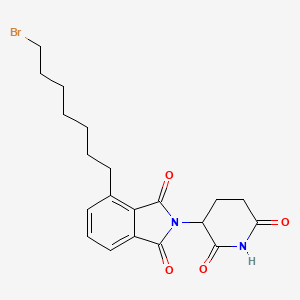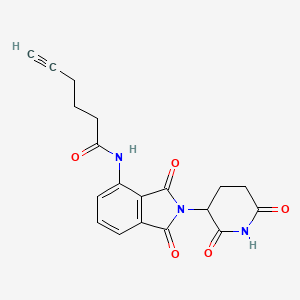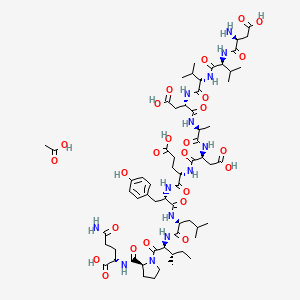
Epidermal Growth Factor Receptor Peptide Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epidermal Growth Factor Receptor Peptide Acetate is a synthetic peptide that targets the epidermal growth factor receptor, a transmembrane protein involved in cellular growth and differentiation. This receptor is crucial in various biological processes, including embryogenesis, tissue development, and cellular regeneration. Overexpression or mutations in the epidermal growth factor receptor are often associated with cancer, making it a significant target for therapeutic interventions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Epidermal Growth Factor Receptor Peptide Acetate typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC.
Coupling: Sequential addition of protected amino acids.
Deprotection: Removal of protecting groups using TFA.
Cleavage: Final peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production scales up the solid-phase peptide synthesis process, often using automated peptide synthesizers. The process is optimized for yield and purity, involving rigorous quality control measures to ensure consistency and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Epidermal Growth Factor Receptor Peptide Acetate primarily undergoes:
Oxidation: Involving cysteine residues forming disulfide bonds.
Reduction: Breaking disulfide bonds to yield free thiols.
Substitution: Modifications at specific amino acid residues to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific reagents.
Major Products:
Oxidized Peptide: With disulfide bonds.
Reduced Peptide: With free thiol groups.
Modified Peptide: With substituted amino acids.
Applications De Recherche Scientifique
Epidermal Growth Factor Receptor Peptide Acetate has diverse applications in scientific research:
Chemistry: Used in studying peptide-receptor interactions and developing receptor-targeted therapies.
Biology: Investigates cellular signaling pathways and receptor dynamics.
Medicine: Plays a role in cancer research, particularly in developing targeted therapies for tumors overexpressing the epidermal growth factor receptor.
Industry: Utilized in drug delivery systems, such as peptide-drug conjugated nanoparticles targeting epidermal growth factor receptor-positive tumor cells
Mécanisme D'action
Epidermal Growth Factor Receptor Peptide Acetate exerts its effects by binding to the epidermal growth factor receptor, leading to receptor dimerization and activation. This activation triggers a cascade of intracellular signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cellular proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Transforming Growth Factor Alpha (TGFα): Another ligand for the epidermal growth factor receptor.
Heregulin: Binds to other members of the ErbB family.
Betacellulin: A ligand with high affinity for the epidermal growth factor receptor.
Comparison: Epidermal Growth Factor Receptor Peptide Acetate is unique due to its synthetic nature, allowing for precise modifications to enhance its stability and efficacy. Unlike natural ligands, it can be engineered to resist degradation and improve binding affinity, making it a valuable tool in targeted therapy research .
Propriétés
Formule moléculaire |
C63H97N13O25 |
|---|---|
Poids moléculaire |
1436.5 g/mol |
Nom IUPAC |
acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H93N13O23.C2H4O2/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80;1-2(3)4/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97);1H3,(H,3,4)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-;/m0./s1 |
Clé InChI |
YBUZVAPVPKNTGH-QMNRJFHFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


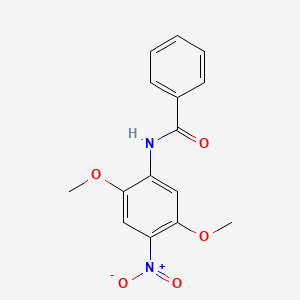

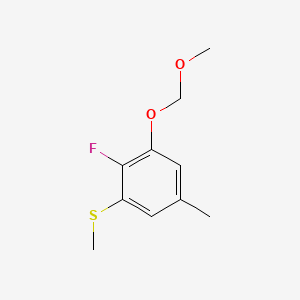
![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
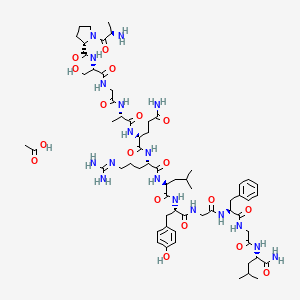
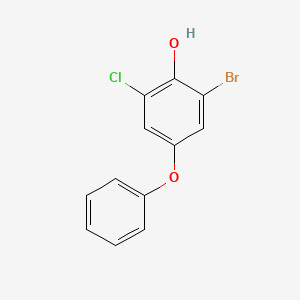
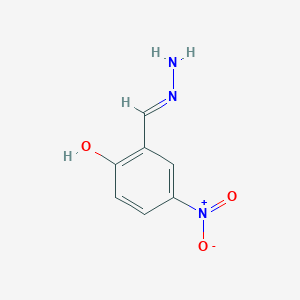
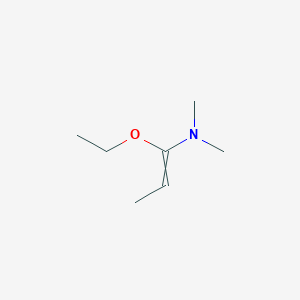
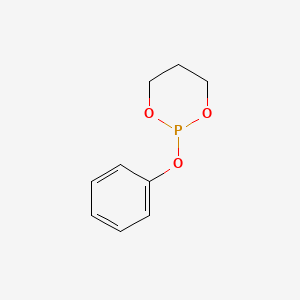
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
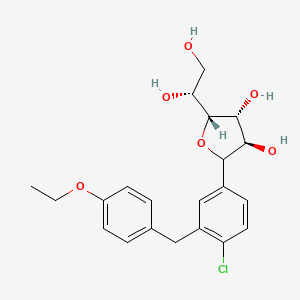
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
